molecular formula C21H19N B1320903 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine CAS No. 355832-04-1

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine

Cat. No.: B1320903
CAS No.: 355832-04-1
M. Wt: 285.4 g/mol
InChI Key: RFTRFDMRINNTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions highlight the importance of this compound in modulating biochemical processes and its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These cellular effects underscore the potential of this compound in influencing cellular behavior and its relevance in biomedical research .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions provide insights into the complex mechanisms by which this compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, this compound may degrade into different metabolites over time, which can have varying effects on cells. Additionally, the stability of this compound under different storage conditions can impact its efficacy and potency in experimental settings. Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects, such as modulating enzyme activity or influencing gene expression. High doses may lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. Additionally, the distribution of this compound within tissues can influence its efficacy and potency. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in therapeutic applications and ensuring its targeted delivery to specific tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical role and optimizing its use in research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine typically involves the reaction of 9,9-dimethylfluorene with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like toluene, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of secondary amines .

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of materials such as organic semiconductors and light-emitting diodes (LEDs) .

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The specific pathways and targets depend on the context of its use, such as in synthetic chemistry or material science .

Comparison with Similar Compounds

Uniqueness: 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

9,9-dimethyl-N-phenylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTRFDMRINNTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595874
Record name 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355832-04-1
Record name 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50 g of bromo-9,9-dimethyl-9H-fluorene (183 mmol), 20 ml of aniline (220 mmol), 1.5 g of DPPF (2.7 mmol), 0.5 g of palladium(II)acetate and 45 g of sodium tert-butoxide (486 mmol) are heated at the boil in 1.5 l of toluene under a protective atmosphere for 18 h. The mixture is subsequently partitioned between toluene and water, and the organic phase is washed three times with water and dried over Na2SO4 and evaporated in a rotary evaporator. The residue which remains is recrystallised from heptane/ethyl acetate. The yield is 31.2 g (110 mmol, 52%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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